molecular formula C19H26N2O2S B2699377 2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide CAS No. 300818-16-0

2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide

Cat. No. B2699377
CAS RN: 300818-16-0
M. Wt: 346.49
InChI Key: QMYLXDLFRGUKTF-UHFFFAOYSA-N
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Description

“2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide” is a synthetic compound . It has a linear formula of C19H26N2O2S and a molecular weight of 346.495 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C19H26N2O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not clearly defined in the available resources .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Novel Derivatives : A study by Liao et al. (2017) reported the synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, which exhibited excellent antibacterial activity against certain bacterial strains.

  • Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives : Another research by Fuloria et al. (2014) demonstrated that certain derivatives have significant antibacterial and antifungal activities.

  • New Approaches for the Synthesis of Thiazoles with Antimicrobial Activities : The study by Wardkhan et al. (2008) highlighted the synthesis of thiazole derivatives with effective antimicrobial properties.

Anticancer and Antiproliferative Applications

  • Antiproliferative Activity of Pyridine Linked Thiazole Derivatives : Research by Alqahtani and Bayazeed (2020) found that certain pyridine-thiazole compounds exhibited promising anticancer activity against various cancer cell lines.

  • Novel Diastereoselective Benzothiazole β-lactam Conjugates with Antimalarial Properties : A study by Alborz et al. (2018) revealed the synthesis of benzothiazole-substituted β-lactam hybrids with potential antimalarial and antimicrobial activities.

Other Applications

  • Calcium Overload Inhibition and Antioxidant Activity : A study by Kato et al. (1999) described the synthesis of compounds with calcium antagonistic activity and antioxidant properties.

  • Control of Excited-State Intramolecular Proton Transfer in Organic Light Emitting Diodes : Research by Zhang et al. (2016) focused on compounds used in the development of white organic light emitting diodes, demonstrating their photophysical properties.

  • Synthesis and Evaluation of Novel VEGF-A Inhibitors : A study by Prashanth et al. (2014) showcased the development of benzophenone-thiazole derivatives as potent VEGF-A inhibitors, with potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of “2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide” is not clearly defined in the available resources .

Safety and Hazards

The safety and hazards associated with “2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide” are not clearly defined in the available resources .

Future Directions

The future directions for “2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide” are not clearly defined in the available resources .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-18(2,3)13-19(4,5)14-6-8-15(9-7-14)23-12-16(22)21-17-20-10-11-24-17/h6-11H,12-13H2,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYLXDLFRGUKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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